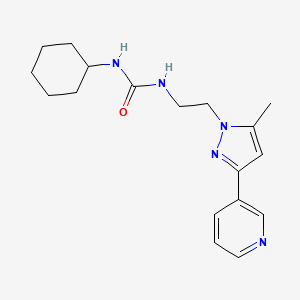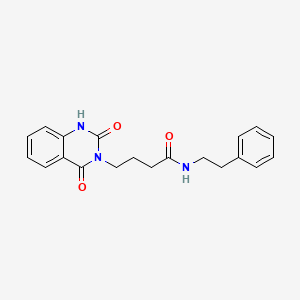![molecular formula C25H26ClN3O2S B2619395 4-(benzyloxy)-N-({[2-chloro-3-(4-methylphenyl)propyl]carbamothioyl}amino)benzamide CAS No. 391891-43-3](/img/structure/B2619395.png)
4-(benzyloxy)-N-({[2-chloro-3-(4-methylphenyl)propyl]carbamothioyl}amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzyloxy)-N-({[2-chloro-3-(4-methylphenyl)propyl]carbamothioyl}amino)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxy group, a chlorinated phenyl group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-N-({[2-chloro-3-(4-methylphenyl)propyl]carbamothioyl}amino)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4-benzyloxybenzyl chloride: This intermediate can be synthesized by reacting 4-benzyloxybenzyl alcohol with thionyl chloride or phosphorus trichloride under reflux conditions.
Preparation of 2-chloro-3-(4-methylphenyl)propylamine: This can be achieved by the reduction of the corresponding nitro compound using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-N-({[2-chloro-3-(4-methylphenyl)propyl]carbamothioyl}amino)benzamide can undergo various types of chemical reactions, including:
Reduction: The nitro group in the precursor can be reduced to an amine using hydrogen gas and a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas, palladium catalyst
Bases: Triethylamine, sodium hydroxide
Solvents: Dichloromethane, ethanol
Major Products Formed
Oxidation: Benzaldehyde derivatives
Reduction: Amine derivatives
Substitution: Various substituted benzamides
Scientific Research Applications
4-(benzyloxy)-N-({[2-chloro-3-(4-methylphenyl)propyl]carbamothioyl}amino)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-N-({[2-chloro-3-(4-methylphenyl)propyl]carbamothioyl}amino)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, the compound’s structural features allow it to interact with cellular membranes, potentially affecting cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(benzyloxy)-N-({[2-chloro-3-(4-methylphenyl)propyl]carbamothioyl}amino)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and materials science .
Properties
IUPAC Name |
1-[2-chloro-3-(4-methylphenyl)propyl]-3-[(4-phenylmethoxybenzoyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O2S/c1-18-7-9-19(10-8-18)15-22(26)16-27-25(32)29-28-24(30)21-11-13-23(14-12-21)31-17-20-5-3-2-4-6-20/h2-14,22H,15-17H2,1H3,(H,28,30)(H2,27,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDXXMINNUVEPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CNC(=S)NNC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
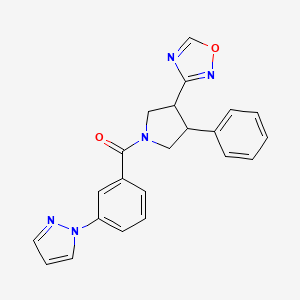

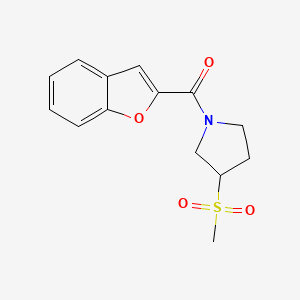
![N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide](/img/structure/B2619317.png)
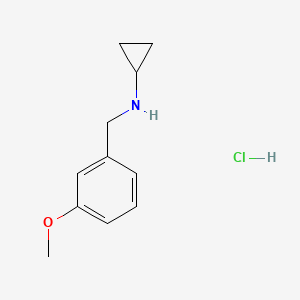
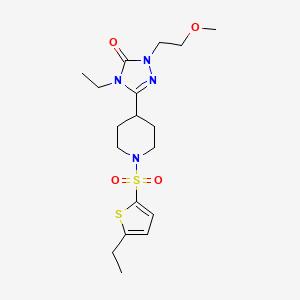
![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine](/img/structure/B2619320.png)

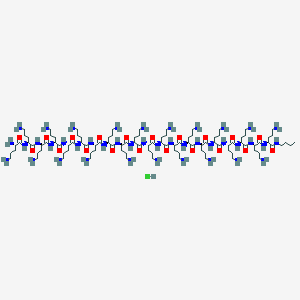
![(E)-4-[4-[(E)-3-oxobut-1-enyl]phenyl]but-3-en-2-one](/img/structure/B2619323.png)
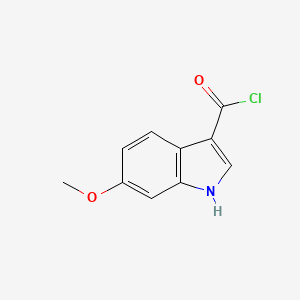
![2-(3,4-dimethylphenyl)-N-(3-ethoxypropyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2619326.png)
